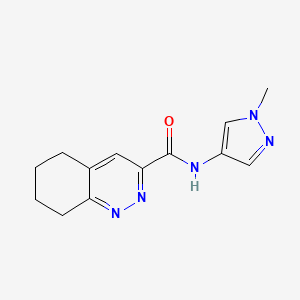

![molecular formula C12H14O5 B2972076 (2E)-3-{5-[(tert-butoxy)carbonyl]furan-2-yl}prop-2-enoic acid CAS No. 2089278-96-4](/img/structure/B2972076.png)

(2E)-3-{5-[(tert-butoxy)carbonyl]furan-2-yl}prop-2-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

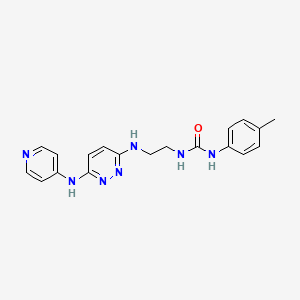

“(2E)-3-{5-[(tert-butoxy)carbonyl]furan-2-yl}prop-2-enoic acid” is a chemical compound with the CAS Number: 2089278-96-4 . It has a molecular weight of 238.24 and is represented by the IUPAC Name (E)-3- (5- (tert-butoxycarbonyl)furan-2-yl)acrylic acid . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H14O5/c1-12(2,3)17-11(15)9-6-4-8(16-9)5-7-10(13)14/h4-7H,1-3H3,(H,13,14)/b7-5+ . This code provides a specific description of the compound’s molecular structure.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 238.24 . It is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.

科学的研究の応用

Biocatalytic Production of FDCA

Biocatalysis emerges as a promising approach for the synthesis of FDCA due to its advantages of mild reaction conditions, lower cost, higher selectivity, and environmental friendliness. Studies have explored various biocatalytic methods, including enzymatic catalysis (in vitro) and whole-cell catalysis (in vivo), for the efficient conversion of furan derivatives to FDCA, underscoring the potential of using such compounds in sustainable polymer production (Yuan et al., 2019).

Efficient Whole-Cell Biotransformation

The transformation of 5-(hydroxymethyl)furfural (HMF) into FDCA using whole-cell biocatalysts has shown high efficiency, with processes achieving significant yields of FDCA from HMF. This pathway is crucial for developing 'green' substitutes for terephthalate in polyesters, highlighting the importance of furan derivatives in creating bio-based alternatives (Koopman et al., 2010).

Carboxylation Routes to FDCA

Research on the carboxylation of furan derivatives to produce FDCA indicates the potential of using such chemical pathways to create bio-based polymers. The conversion of 2-furoic acid and CO2 into FDCA through carbonate-promoted C–H carboxylation is a notable example, offering a sustainable route to this valuable feedstock chemical from inedible biomass and CO2, which is pivotal for synthesizing polymers like PEF as an alternative to petroleum-derived materials (Banerjee et al., 2017).

Lipase-Catalyzed Synthesis of Oligoesters

The lipase-catalyzed synthesis of furan oligoesters from dimethyl furan-2,5-dicarboxylate and aliphatic diols presents another application, showcasing the production of biobased oligoesters through a green process. These oligoesters have potential applications as macromonomers, further illustrating the versatility of furan derivatives in polymer chemistry (Cruz-Izquierdo et al., 2015).

Safety and Hazards

作用機序

Mode of Action

It’s known that similar compounds are involved in catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH 2 –homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

Related compounds have been used in the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b , suggesting that this compound may also be involved in similar biochemical pathways.

特性

IUPAC Name |

(E)-3-[5-[(2-methylpropan-2-yl)oxycarbonyl]furan-2-yl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-12(2,3)17-11(15)9-6-4-8(16-9)5-7-10(13)14/h4-7H,1-3H3,(H,13,14)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFUGDFHMSUHQT-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(O1)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C1=CC=C(O1)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-{5-[(tert-butoxy)carbonyl]furan-2-yl}prop-2-enoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide](/img/structure/B2971995.png)

![rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid](/img/structure/B2971996.png)

![2-[(2-Chloro-1,3-thiazol-5-yl)methylsulfanyl]-4-(2-fluorophenyl)-1,4-dihydroindeno[1,2-d]pyrimidin-5-one](/img/structure/B2971998.png)

![2-(2-Chlorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2972002.png)

![6-(4-ethylpiperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2972007.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2972010.png)

![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2972013.png)

![3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2972015.png)

![N-[2-[2-(6-Fluoropyridine-2-carbonyl)hydrazinyl]-2-oxoethyl]-N-phenylacetamide](/img/structure/B2972016.png)